

Application Notes and Protocols for HPLC Quantification of Fenoverine in Plasma

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Compound of Interest		
Compound Name:	Fenoverine	
Cat. No.:	B1204210	Get Quote

These application notes provide detailed methodologies for the quantitative analysis of **fenoverine** in plasma samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Method 1: Reversed-Phase HPLC with UV Detection following Liquid-Liquid Extraction

This method, adapted from a validated study, is a reliable and economical approach for determining **fenoverine** concentrations in human serum or plasma.[1] It utilizes a common C18 column and a straightforward liquid-liquid extraction for sample cleanup.

Quantitative Data Summary



Parameter	Value
Linearity Range	5 - 2000 ng/mL
Limit of Quantification (LOQ)	5 ng/mL[1]
Retention Time (Fenoverine)	6.76 min[1]
Retention Time (IS - Chlorpromazine)	8.19 min[1]
Run Time	10 min[1]
Intra-day Precision (%CV)	2.30 - 2.84[1]
Inter-day Precision (%CV)	1.01 - 2.34[1]
Absolute Recovery	84.19 - 105.73%[1]

Experimental Protocol

- 1. Materials and Reagents:
- Fenoverine reference standard
- Chlorpromazine hydrochloride (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Dichloromethane (Analytical grade)
- Triethylamine (Analytical grade)
- Orthophosphoric acid (GR grade)
- Sodium hydroxide
- · Double distilled water
- Human plasma (K2-EDTA)



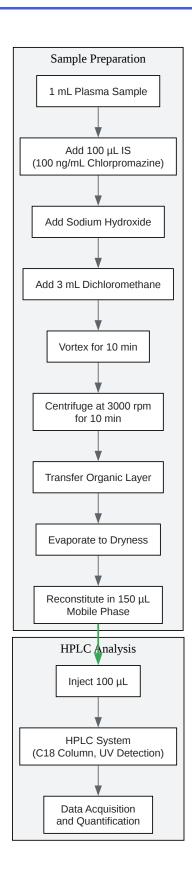
- 2. Instrumentation:
- HPLC system with UV-Visible detector (e.g., Shimadzu LC-10AT with SPD-10A)[1]
- Analytical Column: Inertsil ODS-3V, C18, 5 μm, 4.6 x 250 mm[1]
- Data acquisition software
- 3. Chromatographic Conditions:
- Mobile Phase: Acetonitrile, water, and 0.375% v/v triethylamine (pH adjusted to 2.5 with orthophosphoric acid) in the ratio of 41:59 v/v.[1]
- Flow Rate: 1.0 mL/min[1]
- Detection Wavelength: Not specified in the abstract, but 254 nm is a common wavelength for similar compounds.[2]
- Injection Volume: 100 μL
- Column Temperature: Ambient
- 4. Preparation of Solutions:
- Standard Stock Solutions: Prepare 1 mg/mL stock solutions of fenoverine and chlorpromazine HCI (IS) in methanol.
- Working Standard Solutions: Dilute the stock solutions with methanol to prepare working standards. For plasma calibration curve, spike appropriate volumes of the diluted stock solution into 1 mL of plasma to get concentrations of 5, 10, 100, 500, 1000, and 2000 ng/mL.
 [1]
- Internal Standard Spiking Solution: Prepare a 100 ng/mL solution of chlorpromazine HCl in methanol.
- 5. Sample Preparation (Liquid-Liquid Extraction):



- To 1 mL of plasma sample (or standard/QC), add 100 μ L of the 100 ng/mL internal standard solution.
- Add a specific concentration of sodium hydroxide to make the sample alkaline, which aids in precipitating the drug.[1]
- Add 3 mL of dichloromethane.
- · Vortex for 10 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- Transfer the lower organic layer (dichloromethane) to a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue with 150 μ L of the mobile phase.
- Inject 100 μL into the HPLC system.

Experimental Workflow Diagram





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Caption: Liquid-Liquid Extraction and HPLC Analysis Workflow.



Method 2: HPLC with Protein Precipitation (General Protocol)

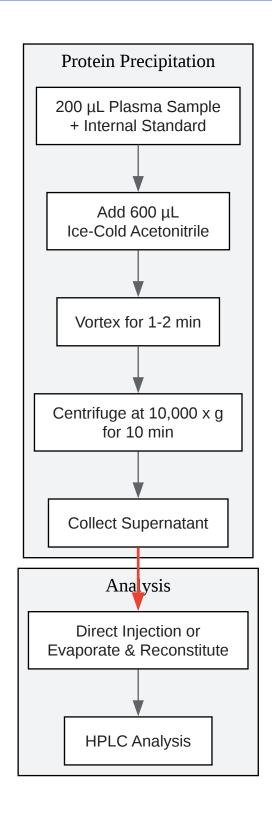
Protein precipitation is a simpler and faster, though potentially less clean, method for sample preparation.[3][4] This general protocol can be optimized for **fenoverine** analysis.

Experimental Protocol

- 1. Materials and Reagents:
- Fenoverine and Internal Standard
- Acetonitrile (ice-cold) or Methanol (ice-cold)[5]
- Human plasma (K2-EDTA)
- 2. Sample Preparation (Protein Precipitation):
- Pipette 200 μL of the plasma sample into a microcentrifuge tube.
- Add a small volume of a concentrated working solution of the internal standard.
- Add 600 μL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is common).[6]
- Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- The supernatant can either be injected directly or evaporated and reconstituted in the mobile phase for better peak shape and compatibility.
- Inject an appropriate volume into the HPLC system.

Protein Precipitation Workflow Diagram





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Caption: Protein Precipitation Workflow for Plasma Samples.



Method 3: HPLC with Solid-Phase Extraction (General Protocol)

Solid-phase extraction (SPE) offers a more selective sample cleanup than protein precipitation, often resulting in cleaner extracts and reduced matrix effects.[6] A reversed-phase (e.g., C8 or C18) SPE cartridge would be suitable for a non-polar compound like **fenoverine**.

Experimental Protocol

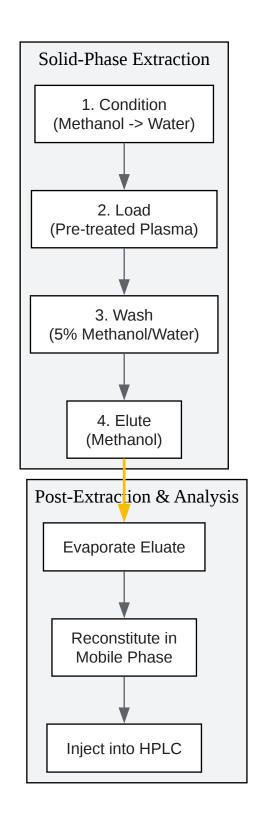
- 1. Materials and Reagents:
- Fenoverine and Internal Standard
- SPE Cartridges (e.g., C8 or C18, appropriate bed weight)
- Methanol (for conditioning and elution)
- Ultrapure water (for conditioning and washing)
- Human plasma (K2-EDTA)
- Optional: Mild acid (e.g., formic or phosphoric acid) for sample pre-treatment.
- 2. Sample Preparation (Solid-Phase Extraction):
- Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not let the sorbent bed go dry.
- Sample Loading: Pre-treat 500 μL of plasma by adding the internal standard and diluting with 500 μL of water or a weak acidic buffer. Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
- Washing: Wash the cartridge with 1 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.
- Elution: Elute the **fenoverine** and internal standard from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.



- Final Step: Evaporate the eluate to dryness under nitrogen and reconstitute in a small volume (e.g., 150 μ L) of the HPLC mobile phase.
- Inject into the HPLC system.

Solid-Phase Extraction Workflow Diagram





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Caption: Solid-Phase Extraction (SPE) General Workflow.



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